molecular formula C22H30N2O3S B12205220 1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine

1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B12205220
M. Wt: 402.6 g/mol
InChI Key: OLQCBQVASMUNSP-UHFFFAOYSA-N
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Description

1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a methyl-pentyloxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common approach is the sulfonylation of 4-phenylpiperazine with 4-methyl-2-pentyloxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with biological targets such as enzymes or receptors. The sulfonyl group can form hydrogen bonds with amino acid residues, while the piperazine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-Methyl-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine
  • 1-[(4-Methyl-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine

Uniqueness

1-[(4-Methyl-2-pentyloxyphenyl)sulfonyl]-4-phenylpiperazine is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-(4-methyl-2-pentoxyphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C22H30N2O3S/c1-3-4-8-17-27-21-18-19(2)11-12-22(21)28(25,26)24-15-13-23(14-16-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3

InChI Key

OLQCBQVASMUNSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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